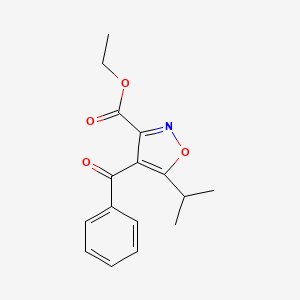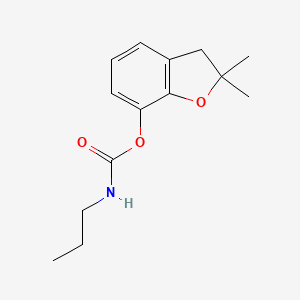
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate is a complex organic compound that features an indole moiety, a dioxolane ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the alkylation of ethyl indol-2-carboxylate using aqueous potassium hydroxide in acetone . The resulting product is then subjected to further reactions to introduce the dioxolane and piperidine moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield fully hydrogenated indole derivatives.
Aplicaciones Científicas De Investigación
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the dioxolane and piperidine rings can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(1H-indol-2-yl)acetate: A simpler indole derivative with similar structural features.
N-(2-(1H-indol-3-yl)acetyl)arylsulfonohydrazides: Compounds with similar indole-based structures and biological activities.
Uniqueness
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate is unique due to the presence of the dioxolane and piperidine rings, which confer distinct chemical and biological properties. These features make it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
33037-89-7 |
|---|---|
Fórmula molecular |
C20H26N2O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-[2-(1H-indol-2-yl)-1,3-dioxolan-2-yl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C20H26N2O4/c1-2-24-19(23)14-22-9-7-16(8-10-22)20(25-11-12-26-20)18-13-15-5-3-4-6-17(15)21-18/h3-6,13,16,21H,2,7-12,14H2,1H3 |
Clave InChI |
NWKDRRZKIAMEOA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CCC(CC1)C2(OCCO2)C3=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


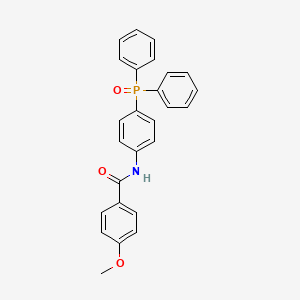
![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)
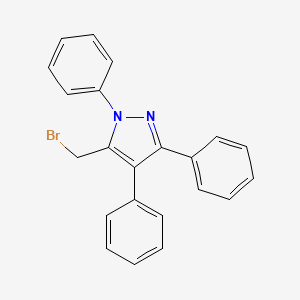

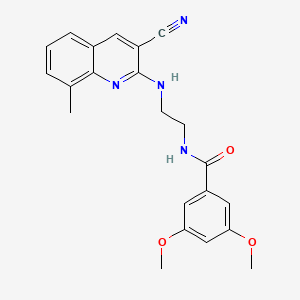
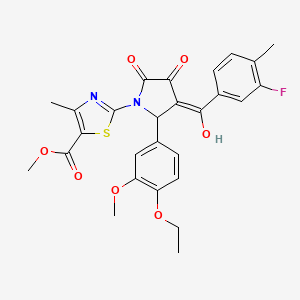
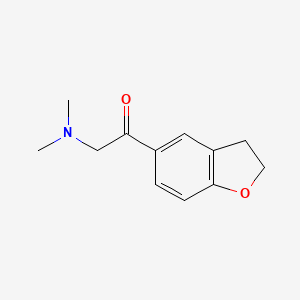
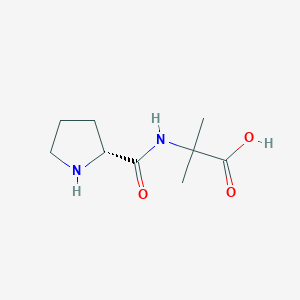
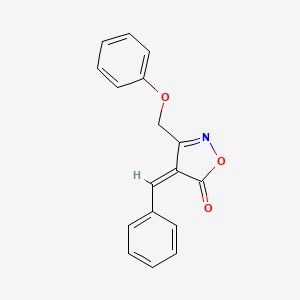
![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)
